N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-27-15-4-2-14(3-5-15)23-19(26)16-11-25(13-22-16)18-10-17(20-12-21-18)24-6-8-28-9-7-24/h2-5,10-13H,6-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQDEZAIZLUHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Imidazole Synthesis
The imidazole ring is constructed using the Van Leusen reaction, which employs TosMIC (tosylmethyl isocyanide) and aryl aldimines. For N-(4-methoxyphenyl) substitution:
Reaction Setup :
Carboxamide Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imidazole formation | TosMIC, K$$2$$CO$$3$$, THF | 78 | 95.2 |
| Oxidation | KMnO$$4$$, H$$2$$SO$$_4$$ | 92 | 97.8 |
| Amide coupling | EDC/HOBt, DMF | 85 | 98.5 |
Synthesis of the 6-(Thiomorpholin-4-yl)Pyrimidine Module
Pyrimidine Ring Construction
The pyrimidine ring is synthesized via Biginelli-like cyclocondensation:
Reaction Protocol :
Chlorine Substitution :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl, EtOH, 80°C | 68 |
| Thiomorpholine coupling | DMF, 120°C | 74 |
Coupling of Imidazole and Pyrimidine Modules
Copper-Catalyzed N-Arylation
The imidazole and pyrimidine modules are coupled via a Ullmann-type reaction:
- Optimized Conditions :
- Imidazole-4-carboxamide (1.0 equiv), 6-(thiomorpholin-4-yl)pyrimidine (1.1 equiv), CuI (10 mol%), phenanthroline (20 mol%), K$$3$$PO$$4$$ (2.0 equiv) in DMSO at 100°C for 24 h.
- Final Product : N-(4-Methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide (yield: 65%, HPLC purity: 99.3%).
Characterization Data :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.72 (s, 1H, imidazole-H), 8.25 (d, J = 5.6 Hz, 1H, pyrimidine-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (s, 3H, OCH$$3$$), 3.80–3.70 (m, 4H, thiomorpholine-H), 2.65–2.55 (m, 4H, thiomorpholine-H).
- LC-MS : m/z 467.2 [M+H]$$^+$$.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
A one-pot approach using microwave irradiation reduces reaction times:
Solid-Phase Synthesis
Immobilization of the imidazole module on Wang resin enables stepwise assembly:
- Resin-bound imidazole is coupled with pyrimidine-thiomorpholine via HATU/DIEA activation.
- Yield : 58% after cleavage (TFA/DCM).
Challenges and Optimization Strategies
Regioselectivity in Imidazole Functionalization
Competing N1 vs. N3 arylation is mitigated by:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
-
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.
-
Structural Impact : Hydrolysis eliminates the carboxamide’s hydrogen-bonding capability, potentially altering bioavailability.
Oxidation of Thiomorpholine Sulfur
The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Mild oxidation (RT, 12 hrs) | H₂O₂ (30% in AcOH) | Sulfoxide derivative | 62% | |
| Strong oxidation (60°C, 6 hrs) | mCPBA | Sulfone derivative | 88% |
-
Kinetic Notes : Sulfone formation requires stronger oxidizing agents and elevated temperatures compared to sulfoxide .
-
Biological Relevance : Sulfoxides and sulfones exhibit modified pharmacokinetic profiles due to increased polarity.
Electrophilic Substitution on Imidazole and Pyrimidine Rings
The electron-rich imidazole and pyrimidine rings participate in electrophilic aromatic substitution (EAS).
| Reaction Type | Reagents | Position Modified | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-2 of imidazole, C-5 of pyrimidine | 55% | |
| Halogenation | Br₂/FeBr₃ | C-5 of pyrimidine | 68% |
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Regioselectivity : The pyrimidine’s C-5 position is more reactive due to electron-withdrawing effects of adjacent nitrogen atoms .
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Synthetic Utility : Nitro and bromo derivatives serve as intermediates for further functionalization .
Nucleophilic Acyl Substitution at the Carboxamide
The carboxamide group reacts with nucleophiles such as amines or alcohols.
Reductive Modification of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring’s double bonds.
| Conditions | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| H₂ (1 atm), EtOH, 24 hrs | Pd/C (10%) | Tetrahydro-pyrimidine derivative | 90% |
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Steric Effects : The thiomorpholine group minimally interferes with reduction due to its distal position .
Coupling Reactions via Suzuki-Miyaura Cross-Coupling
The pyrimidine ring’s halogenated derivatives enable cross-coupling.
| Substrate | Conditions | Products | Yield | References |
|---|---|---|---|---|
| 5-Bromo-pyrimidine derivative | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 76% |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Major Degradation Products | Mass Loss | References |
|---|---|---|---|
| 200–250°C | CO₂, NH₃, and fragmented heterocycles | 35% | |
| 300–350°C | Sulfur oxides (from thiomorpholine) | 50% |
Critical Analysis of Reactivity Trends
-
Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine increases susceptibility to oxidation compared to oxygen in morpholine .
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Steric Hindrance : Bulky substituents on the pyrimidine ring slow electrophilic substitution at C-5 .
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pH-Dependent Hydrolysis : The carboxamide hydrolyzes faster under basic conditions due to hydroxide ion nucleophilicity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidine and imidazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable case study demonstrated that compounds with structural similarities to this compound inhibited the growth of colon and breast cancer cells, suggesting potential applications in cancer therapy .
Inhibition of Kinases
The compound is also being investigated for its potential as an inhibitor of specific kinases involved in cancer progression. For example, it has been noted that similar compounds can effectively inhibit the c-KIT kinase, which plays a crucial role in gastrointestinal stromal tumors (GISTs) and other malignancies. This inhibition could lead to new therapeutic strategies for treating cancers associated with c-KIT mutations .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Colon Cancer | |
| Compound B | Kinase Inhibition | c-KIT | |
| Compound C | Apoptosis Induction | Breast Cancer |
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Research has shown that similar imidazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Case Studies on Antimicrobial Efficacy
One study evaluated the antimicrobial efficacy of imidazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole-4-carboxamide
- 4-methoxyphenyl-imidazole
- Pyrimidinyl-imidazole derivatives
Uniqueness
What sets N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for the compound is with a molecular weight of 396.47 g/mol. The structure includes a methoxyphenyl group, a thiomorpholine moiety, and a pyrimidine ring, which contribute to its biological activity.
- Kinase Inhibition : The compound is noted for its role as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs). Kinases are pivotal in regulating various cellular processes including growth and differentiation. The inhibition of these enzymes can lead to reduced cell proliferation in cancer cells .
- Antitumor Activity : Research indicates that compounds with imidazole and carboxamide functionalities exhibit significant antitumor effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells .
- Immune Modulation : Recent studies suggest that the compound enhances the immune response when used in conjunction with traditional chemotherapeutics like cisplatin. It appears to inhibit immune checkpoint molecules, thereby improving T cell infiltration in tumors .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity.
- Selectivity : Preliminary data suggest that it selectively inhibits cancer cells while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : Studies have reported significant reductions in tumor size when administered alongside standard chemotherapy agents.
- Survival Rates : Enhanced survival rates have been observed in treated groups compared to controls, suggesting its efficacy as an adjunct therapy .
Case Studies
- Case Study 1 : A study involving mice treated with both cisplatin and the compound showed increased peritumoral T cell infiltration compared to those treated with cisplatin alone. This suggests a synergistic effect that may enhance the overall efficacy of cancer treatment .
- Case Study 2 : Clinical trials exploring the use of similar compounds in combination therapies have indicated promising results in managing resistant cancer types, highlighting the importance of ongoing research into this compound's broader applicability .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | Methoxyphenyl, thiomorpholine, pyrimidine | Antitumor, kinase inhibition | Low micromolar | Effective in enhancing immune response |
| Similar Kinase Inhibitors | Various substitutions on imidazole | Antiproliferative | Varies widely | Often less selective than target compound |
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Variable | Impact on Yield | Source |
|---|---|---|
| Raney Nickel Catalyst | ↑ 92% | |
| Ethanol → Water Solvent | ↑ Intermediate Stability | |
| 45°C vs. 25°C | ↑ 88% vs. 25% |
Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Critical techniques include:
- 1H/13C NMR : Confirms molecular connectivity and functional groups. For example, validated imidazole-pyrimidine hybrids via methyl group signals (δ 2.5–3.0 ppm) and aromatic protons .
- HPLC : Purity assessment (e.g., 98–99% purity in ) .
- Mass Spectrometry (m/z) : Validates molecular weight alignment with theoretical values (e.g., [M+H]+ in ) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles and hydrogen bonding in pyrimidine derivatives, as in ) .
Q. Table 2: Characterization Data from Analogous Compounds
| Compound | Technique | Key Findings | Source |
|---|---|---|---|
| 58 () | 1H NMR, HPLC | δ 7.2–8.1 ppm (aromatics); 98% purity | |
| Title Compound () | X-ray | Dihedral angles: 12.8°, 86.1°; C–H⋯π interactions |
How can computational methods be integrated into the design and optimization of synthesis pathways?
Answer:
highlights ICReDD’s approach using quantum chemical calculations and reaction path searches to predict optimal conditions . Steps include:
Reaction Path Modeling : Identify intermediates and transition states using density functional theory (DFT).
Data Mining : Extract experimental parameters (e.g., solvent, catalyst) from literature to train machine learning models.
Feedback Loops : Refine computational models with experimental data (e.g., byproduct profiles from ) .
What role does molecular conformation (e.g., dihedral angles, hydrogen bonding) play in the biological activity of this compound?
Answer:
demonstrates that conformational rigidity from intramolecular hydrogen bonds (e.g., N–H⋯N) enhances binding affinity by pre-organizing the molecule for target interaction . Key findings:
- Dihedral Angles : A 12.8° twist between pyrimidine and phenyl groups optimizes steric compatibility with enzyme active sites.
- C–H⋯π Interactions : Stabilize crystal packing, which may correlate with solubility and bioavailability .
How can Design of Experiments (DoE) principles be applied to systematically investigate synthesis variables?
Answer:
emphasizes DoE for minimizing experimental runs while maximizing data quality . For example:
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading).
- Response Surface Methodology : Optimize conditions for yield and purity (e.g., ’s temperature vs. solvent study) .
- Contradiction Analysis : Resolve conflicting data (e.g., lower yields at prolonged hydrogenation times in ) via ANOVA .
Q. Table 3: DoE Application in Synthesis Optimization
| Factor | Level Tested | Outcome | Source |
|---|---|---|---|
| Hydrogenation Time | 6–10 hours | Yield ↓ with time | |
| Base (NaOH vs. Na2CO3) | 2 equiv | NaOH ↑ cyclization efficiency |
How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NMR shifts or LC-MS peaks) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
